molecular formula C38H60O18 B1671602 Glucosilsteviol CAS No. 60129-60-4

Glucosilsteviol

Cat. No.: B1671602
CAS No.: 60129-60-4
M. Wt: 480.6 g/mol
InChI Key: OQPOFZJZPYRNFF-XCCQUHOKSA-N
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Description

Steviolmonoside is a beta-D-glucoside resulting from the formal condensation the tertiary allylic hydroxy group of steviol with beta-D-glucopyranose. It is a beta-D-glucoside, a monocarboxylic acid, a tetracyclic diterpenoid, a bridged compound, an ent-kaurane diterpenoid and a diterpene glycoside. It derives from a steviol. It is a conjugate acid of a steviolmonoside(1-).

Biological Activity

Glucosylsteviol, a glucosylated derivative of steviol, is gaining attention for its potential biological activities, particularly in the context of food additives and health benefits. This article explores its synthesis, biological effects, safety evaluations, and relevant case studies.

1. Synthesis and Production

Glucosylsteviol is produced through the enzymatic bioconversion of steviol glycosides using cyclomaltodextrin glucanotransferase (CGTase). This enzyme facilitates the transfer of glucose units to the steviol structure, enhancing its sweetness and potentially altering its biological activity. The production process involves two stages:

  • Extraction : Steviol glycosides are extracted from Stevia rebaudiana leaves using hot water and purification methods.
  • Enzymatic Treatment : The purified glycosides undergo glucosylation, where glucose units are added to the steviol backbone.

The resulting glucosylated steviol glycosides can contain up to 20 glucose units, significantly increasing their sweetness compared to their parent compounds .

2.1 Antioxidant Properties

Research indicates that glucosylsteviol exhibits significant antioxidant capabilities. In vitro studies have demonstrated its ability to scavenge reactive oxygen species (ROS), which are implicated in various diseases due to oxidative stress. The antioxidant activity of glucosylsteviol is comparable to that of other known antioxidants .

2.2 Antimicrobial Effects

Glucosylsteviol has shown promising antimicrobial properties against a range of pathogens. A study highlighted its effectiveness in inhibiting bacterial growth, which suggests potential applications in food preservation and safety .

3. Safety Evaluations

The European Food Safety Authority (EFSA) conducted comprehensive safety assessments on glucosylated steviol glycosides as food additives. Their findings concluded that these compounds pose no safety concerns when used at proposed levels in food products . The evaluation considered potential glucose intake from these additives, estimating an additional intake of up to 1.2 g/day for adults, which is deemed safe.

4. Case Studies

Several case studies have explored the practical applications of glucosylsteviol in various sectors:

  • Food Industry : Companies have successfully integrated glucosylsteviol into low-calorie food products, enhancing sweetness without adding significant calories or sugars.
  • Health Products : Some health-focused products utilize glucosylsteviol for its potential health benefits, including antioxidant effects and lower glycemic impact compared to traditional sweeteners.

5. Conclusion

Glucosylsteviol represents a significant advancement in the field of natural sweeteners with potential health benefits. Its synthesis through enzymatic processes not only enhances sweetness but also may confer additional biological activities such as antioxidant and antimicrobial effects. Ongoing research and safety evaluations support its use as a safe food additive, paving the way for broader applications in the food industry and beyond.

Data Table: Biological Activities of Glucosylsteviol

Activity TypeEffectivenessReference
AntioxidantHigh
AntimicrobialModerate
Safety EvaluationSafe

Properties

IUPAC Name

(1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O8/c1-14-11-25-9-5-16-23(2,7-4-8-24(16,3)22(31)32)17(25)6-10-26(14,13-25)34-21-20(30)19(29)18(28)15(12-27)33-21/h15-21,27-30H,1,4-13H2,2-3H3,(H,31,32)/t15-,16+,17+,18-,19+,20-,21+,23-,24-,25-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIDJGUAAUSPMG-CULFPKEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60129-60-4
Record name Steviolmonoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60129-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glucosilsteviol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060129604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STEVIOLMONOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQY53Y3B5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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